Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate

Medicinal Chemistry Cyclization Chemistry Macrocycle Synthesis

Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate is a tetra-substituted pyrrole with a molecular weight of 211.26 g/mol and the formula C11H17NO3. Its structure features a pyrrole core substituted with a methyl group at the 2-position, an ethyl carboxylate at the 3-position, and a 3-hydroxypropyl chain at the 4-position.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 647836-57-5
Cat. No. B12593936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate
CAS647836-57-5
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC=C1CCCO)C
InChIInChI=1S/C11H17NO3/c1-3-15-11(14)10-8(2)12-7-9(10)5-4-6-13/h7,12-13H,3-6H2,1-2H3
InChIKeyIKZLMNBLYIIHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS 647836-57-5) as a Differentiated Heterocyclic Intermediate


Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate is a tetra-substituted pyrrole with a molecular weight of 211.26 g/mol and the formula C11H17NO3 [1]. Its structure features a pyrrole core substituted with a methyl group at the 2-position, an ethyl carboxylate at the 3-position, and a 3-hydroxypropyl chain at the 4-position. This specific arrangement of functional groups categorizes it as a heterocyclic building block with distinct synthetic utility, relevant for research in medicinal chemistry, chemical biology, and materials science.

Why Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate Cannot Be Replaced by Generic Pyrrole Analogs


A generic substitution with simpler or differently substituted pyrrole-3-carboxylates is not viable due to the unique synthetic handle provided by the C4 3-hydroxypropyl chain [1]. The integrated combination of a nucleophilic hydroxyl handle, a modifiable ester, and a sterically directing 2-methyl group makes this compound a unique scaffold for constructing specific molecular architectures. Its closest analogs, such as those with a 2-hydroxyethyl chain or unsubstituted C4 position, present different reactivity profiles, linker lengths, and physicochemical properties, which would lead to different downstream products or biological outcomes.

Quantitative Differentiation Guide for Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate


Unique Synthetic Handle: C4 Hydroxypropyl Chain Enables Spacer-Dependent Intramolecular Cyclization

The 4-(3-hydroxypropyl) substituent on the target compound provides a nucleophilic handle that can participate in intramolecular cyclizations to form seven-membered oxepane rings [1]. This is a key differentiator from the 4-(2-hydroxyethyl) analog (CAS 647836-61-1), which would cyclize to form a five-membered tetrahydrofuran ring, resulting in different ring strain, conformational properties, and subsequent reactivity. This differential reactivity is a critical parameter for designing synthetic routes to specific macrocyclic or fused-ring systems .

Medicinal Chemistry Cyclization Chemistry Macrocycle Synthesis

Enhanced Lipophilicity and Hydrogen Bonding Capacity Compared to Unsubstituted Core

The target compound's computed properties demonstrate a clear differentiation in lipophilicity and hydrogen bonding compared to the base scaffold, ethyl 2-methyl-1H-pyrrole-3-carboxylate (CAS 936-12-9) [1][2]. The extended hydroxypropyl chain increases the number of rotatable bonds and alters the predicted LogP, which influences passive membrane permeability and protein binding potential. This makes it a more suitable starting point for lead optimization in medicinal chemistry projects where a balance of solubility and lipophilicity is desired.

Physicochemical Properties Drug Design ADME Prediction

Potential Role in Cardiotonic Agent Development Based on Class-Level Activity

The pyrrole-3-carboxylate scaffold has been established as a core structure for cardiotonic agents, as demonstrated in patent literature (e.g., US4560700) [1]. While the specific activity of Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate has not been publicly reported, its structural mapping onto the Markush formulas of these active compounds suggests it represents a novel and potentially active derivative. This creates a clear procurement rationale for cardiovascular research programs exploring novel chemotypes, as it is a distinct entity from the previously claimed alkyl derivatives.

Cardiovascular Research Drug Discovery Pyrrole-3-carboxylates

Preferred Research Applications for Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate


Synthesis of Macrocyclic or Fused Polycyclic Libraries

The 3-hydroxypropyl chain serves as a functionally unique precursor for base-mediated intramolecular cyclizations to construct 7-membered oxepane rings fused to the pyrrole core [1]. This makes the compound a valuable monomer for generating diverse, stereochemically rich polycyclic libraries for early-stage drug discovery, a synthetic pathway inaccessible to the 2-hydroxyethyl or simpler methyl analogs.

Lead Optimization for Non-Planar, Drug-Like Scaffolds

The addition of the flexible 3-hydroxypropyl chain to the core scaffold introduces significant three-dimensional complexity. This differentiates the compound from its flat, aromatic analogs and makes it a strategic choice for medicinal chemists aiming to improve aqueous solubility and target selectivity by breaking molecular planarity early in the hit-to-lead process.

Structure-Activity Relationship (SAR) Exploration of Pyrrole-Based Cardiotonics

Given the established class-level activity of pyrrole-3-carboxylates as cardiotonic agents [2], this specific compound represents a novel and commercially available entry for SAR studies. Its unique 4-(3-hydroxypropyl) substitution pattern allows medicinal chemists to explore the effects of a flexible polar substituent on potency and pharmacokinetics, gaining a competitive advantage over research groups limited to simpler alkyl or aryl derivatives.

Fluorescent Probe Development and Bio-Analytical Imaging

Similar to its tert-butyl acetate analog used in fluorescent probe development [3], the title compound can be a starting material for creating new pyrrole-based fluorophores. The terminal hydroxyl group can be easily conjugated to fluorophores or biomolecules, making it useful for developing targeted imaging agents for cellular biology studies.

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